2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide
Description
2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide is a nitrogen mustard derivative characterized by a phenylacetamide backbone substituted with a bis(2-chloroethyl)amino group at the para position and a methyl group at the meta position of the aromatic ring. This structure confers alkylating properties, enabling covalent binding to DNA and subsequent cytotoxic effects. Such compounds are typically investigated for antineoplastic applications due to their ability to crosslink DNA strands, disrupting replication in rapidly dividing cells .
The compound’s bifunctional alkylating activity arises from the two reactive 2-chloroethyl groups, which hydrolyze to form highly electrophilic aziridinium intermediates. These intermediates react with nucleophilic sites in DNA, particularly the N7 position of guanine, leading to interstrand crosslinks and apoptosis .
Properties
CAS No. |
13196-59-3 |
|---|---|
Molecular Formula |
C19H22Cl2N2O |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
2-[4-[bis(2-chloroethyl)amino]-3-methylphenyl]-2-phenylacetamide |
InChI |
InChI=1S/C19H22Cl2N2O/c1-14-13-16(7-8-17(14)23(11-9-20)12-10-21)18(19(22)24)15-5-3-2-4-6-15/h2-8,13,18H,9-12H2,1H3,(H2,22,24) |
InChI Key |
NBZLSXHOKTZTCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CC=C2)C(=O)N)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide typically involves the reaction of bis(2-chloroethyl)amine with appropriate aromatic compounds under controlled conditions. One common method includes the reaction of bis(2-chloroethyl)amine hydrochloride with 3-methyl-4-nitrobenzoyl chloride, followed by reduction and acylation steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as thiols, amines, and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its HDAC inhibitory activity.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
The compound exerts its effects primarily through the inhibition of HDAC enzymes. By inhibiting these enzymes, it prevents the deacetylation of histones, leading to an open chromatin structure and increased gene expression. This mechanism is particularly effective in inducing apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues in the Bendamustine Family
Bendamustine-related compounds share structural motifs with the target molecule, particularly the bis(2-chloroethyl)amino group. Key examples include:
Note: Molecular weight calculated based on formula.
Key Differences :
- The target compound lacks the benzimidazole core present in Bendamustine derivatives, replacing it with a phenylacetamide group. This substitution may alter DNA-binding kinetics due to differences in aromatic stacking interactions.
Functional Analogues: Nitrosoureas and Alkylating Agents
Nitrosoureas (e.g., carmustine, lomustine) and other alkylating agents share mechanistic similarities with the target compound. A comparative analysis of their biological activities is critical:
Alkylating vs. Carbamoylating Activity
- Its cytotoxicity relies on DNA crosslinking .
- Nitrosoureas (e.g., 1-(2-chloroethyl)-1-nitrosourea) : Exhibit dual alkylating and carbamoylating activities. Carbamoylation inhibits DNA repair enzymes (e.g., O6-alkylguanine-DNA alkyltransferase), enhancing cytotoxicity but increasing systemic toxicity .
Therapeutic Index :
Studies on nitrosoureas suggest that high alkylating activity and low carbamoylating activity correlate with improved therapeutic indexes (TI = LD10/ED90). The target compound’s lack of carbamoylating activity may confer a superior TI compared to nitrosoureas, though this requires empirical validation .
Solubility and Pharmacokinetics
- Octanol/Water Distribution Coefficient: Optimal solubility (log P ~1–3) is critical for blood-brain barrier penetration and tissue distribution.
Phenylacetamide Derivatives with Antimicrobial Activity
Compounds like 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide () share the phenylacetamide backbone but lack alkylating groups. These derivatives exhibit antimicrobial properties due to structural mimicry of benzylpenicillin’s lateral chain. In contrast, the target compound’s bis(2-chloroethyl)amino group shifts its mechanism toward cytotoxicity rather than antimicrobial action .
Research Findings and Implications
- Efficacy : The target compound’s alkylating potency is comparable to Bendamustine analogues but may lack the carbamoylation-driven toxicity seen in nitrosoureas.
- Toxicity Profile : Reduced carbamoylating activity (absent in the target) is associated with lower myelosuppression and gastrointestinal toxicity in nitrosoureas .
- Structural Optimization : Introducing ester groups (as in Compound I) could enhance lipophilicity for improved CNS targeting, while retaining the phenylacetamide core may reduce metabolic instability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
